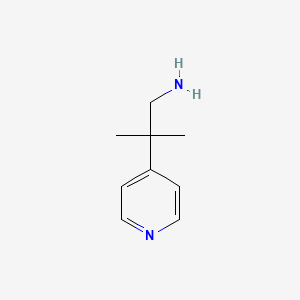
2-Methyl-2-(pyridin-4-yl)propan-1-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives often involves key intermediates and efficient, stereoselective processes. For instance, the preparation of a key intermediate for premafloxacin involves an asymmetric Michael addition and a stereoselective alkylation . Similarly, the synthesis of diphenylphosphino(phenyl pyridin-2-yl methylene)amine is achieved through a 'one-pot' procedure . These methods highlight the importance of selectivity and efficiency in the synthesis of pyridine-containing compounds.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with various substituents influencing the overall geometry and electronic properties. For example, the solid-state structures of certain palladium(II) complexes of a pyridine-containing ligand were established by X-ray crystallography . The coordination geometry and bond lengths provide crucial information about the structural aspects of these compounds.
Chemical Reactions Analysis
Pyridine derivatives can undergo a range of chemical reactions. The reactivity of these compounds can be influenced by their nitrogen atoms, as seen in the protonation studies of 2-(aminomethyl)pyridine . Additionally, cascade reactions involving primary amines and other reactants can lead to the formation of complex structures like 1,2-dihydropyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure. For instance, the coordination of a pyridine derivative to a metal center can significantly alter its properties, as seen in the case of a methylcobalt(III) complex . The ligand's coordination can induce changes in bond lengths and angles, which in turn affect the compound's reactivity and stability.
Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- Summary of Application : “2-Methyl-2-(pyridin-2-yl)propan-1-amine” is a chemical compound that has been used in pharmaceutical research . It’s often used as a building block in the synthesis of various pharmaceutical drugs .
- Methods of Application : The specific methods of application can vary widely depending on the specific drug being synthesized. Typically, it would be used in a chemical reaction with other compounds to create a new compound .
- Results or Outcomes : The outcomes of these experiments can also vary widely. The effectiveness of the resulting compound would need to be tested through further experiments .
-
Synthesis of Imidazole Containing Compounds
- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties .
- Methods of Application : The synthesis of imidazole containing compounds often involves the reaction of “2-Methyl-2-(pyridin-2-yl)propan-1-amine” with other compounds .
- Results or Outcomes : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
-
Fungicidal Activity
- Summary of Application : This compound has been used in the synthesis of fungicides .
- Methods of Application : The specific methods of application can vary widely depending on the specific fungicide being synthesized. Typically, it would be used in a chemical reaction with other compounds to create a new compound .
- Results or Outcomes : The outcomes of these experiments can also vary widely. The effectiveness of the resulting compound would need to be tested through further experiments .
-
Inhibition of Collagen Prolyl-4-Hydroxylase
- Summary of Application : “2-Methyl-2-(pyridin-2-yl)propan-1-amine” has been used in the synthesis of compounds that inhibit collagen prolyl-4-hydroxylase .
- Methods of Application : The specific methods of application can vary widely depending on the specific inhibitor being synthesized. Typically, it would be used in a chemical reaction with other compounds to create a new compound .
- Results or Outcomes : The result of the hydroxyproline assay displayed that the synthesized compounds are potent inhibitors of collagen prolyl-4-hydroxylase .
-
Chemical Research
- Summary of Application : This compound is often used in chemical research as a reagent or building block .
- Methods of Application : The specific methods of application can vary widely depending on the specific experiment being conducted. Typically, it would be used in a chemical reaction with other compounds to create a new compound .
- Results or Outcomes : The outcomes of these experiments can also vary widely. The effectiveness or properties of the resulting compound would need to be tested through further experiments .
Propiedades
IUPAC Name |
2-methyl-2-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,7-10)8-3-5-11-6-4-8/h3-6H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQCYAVJFWTLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298996 | |
| Record name | β,β-Dimethyl-4-pyridineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(pyridin-4-yl)propan-1-amine | |
CAS RN |
1060815-29-3 | |
| Record name | β,β-Dimethyl-4-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,β-Dimethyl-4-pyridineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(pyridin-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





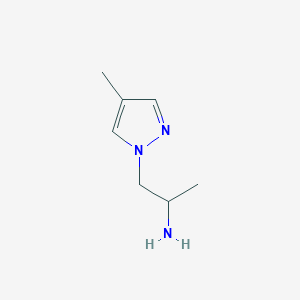
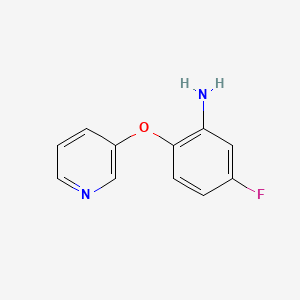


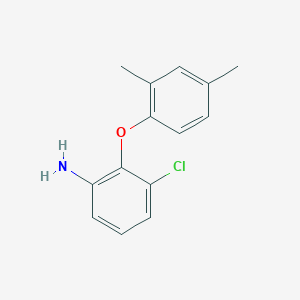

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)
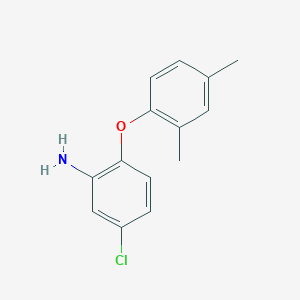

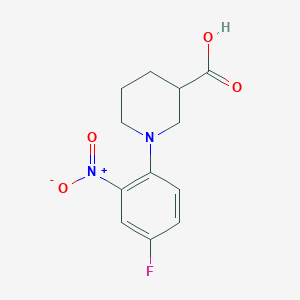

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)